

# Application Notes: Quantifying TAIRE Family Kinase Engagement with JA397 Using the NanoBRET™ Assay

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## Compound of Interest

Compound Name: JA397

Cat. No.: B10862155

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## Introduction

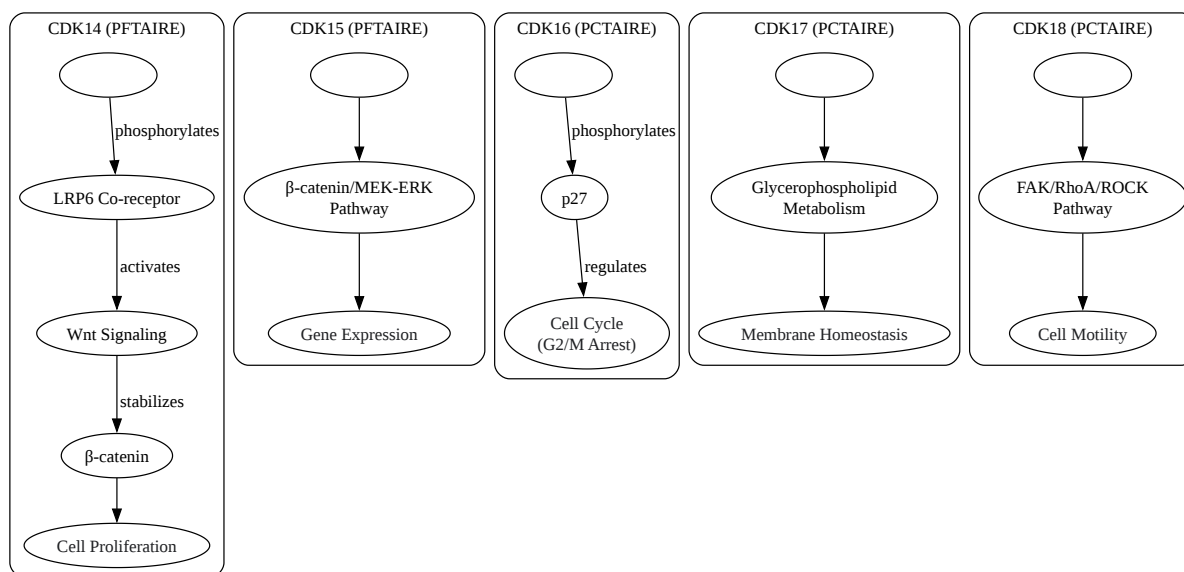
The TAIRE family of cyclin-dependent kinases (CDKs), comprising CDK14, CDK15, CDK16, CDK17, and CDK18, represents a less-explored branch of the kinome with emerging roles in various cellular processes, including cell cycle regulation, Wnt signaling, and neuronal function. [1] Developing potent and selective inhibitors for these kinases is crucial for dissecting their biological functions and for potential therapeutic applications. **JA397** is a chemical probe that has been identified as a potent and selective inhibitor of the TAIRE family kinases. [2][3]

The NanoBRET™ Target Engagement (TE) assay is a powerful technology that enables the quantitative measurement of compound binding to target proteins within living cells. [4][5][6] This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer between a NanoLuc® luciferase-fused target protein (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor). [4][5] Competitive displacement of the tracer by a test compound, such as **JA397**, leads to a decrease in the BRET signal, allowing for the determination of compound affinity, target occupancy, and residence time in a physiologically relevant cellular environment. [1][4][7]

These application notes provide a detailed protocol for utilizing the NanoBRET™ Target Engagement assay to quantify the interaction of **JA397** and its negative control, JA314, with the TAIRE family kinases in live cells.

## Signaling Pathways of the TAIRE Family Kinases

The TAIRE family kinases are involved in a variety of signaling pathways. Understanding these pathways provides a context for the cellular effects of inhibitors like **JA397**.



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Figure 1: Signaling Pathways of TAIRE Family Kinases. This diagram illustrates the distinct signaling pathways modulated by each member of the TAIRE family of kinases.

## Data Presentation

The following tables summarize the cellular target engagement of **JA397** and its negative control, JA314, with the TAIRE family kinases as determined by NanoBRET™ assays.

Table 1: Cellular Target Engagement of **JA397** in Intact Cells (NanoBRET™)

Target	EC50 (nM)
CDK14	72.1
CDK15	307
CDK16	33.4
CDK17	21.2
CDK18	121

Data sourced from the Structural Genomics Consortium.[\[1\]](#)[\[3\]](#)

Table 2: Target Engagement of **JA397** in Lysed Cells (NanoBRET™)

Target	EC50 (nM)
CDK14	27.1
CDK15	252
CDK16	39.0
CDK17	77.2
CDK18	172

Data sourced from the Structural Genomics Consortium.[\[1\]](#)[\[3\]](#)

Table 3: Target Engagement of Negative Control JA314 (NanoBRET™)

Target	EC50 (nM)
CDK16	4165

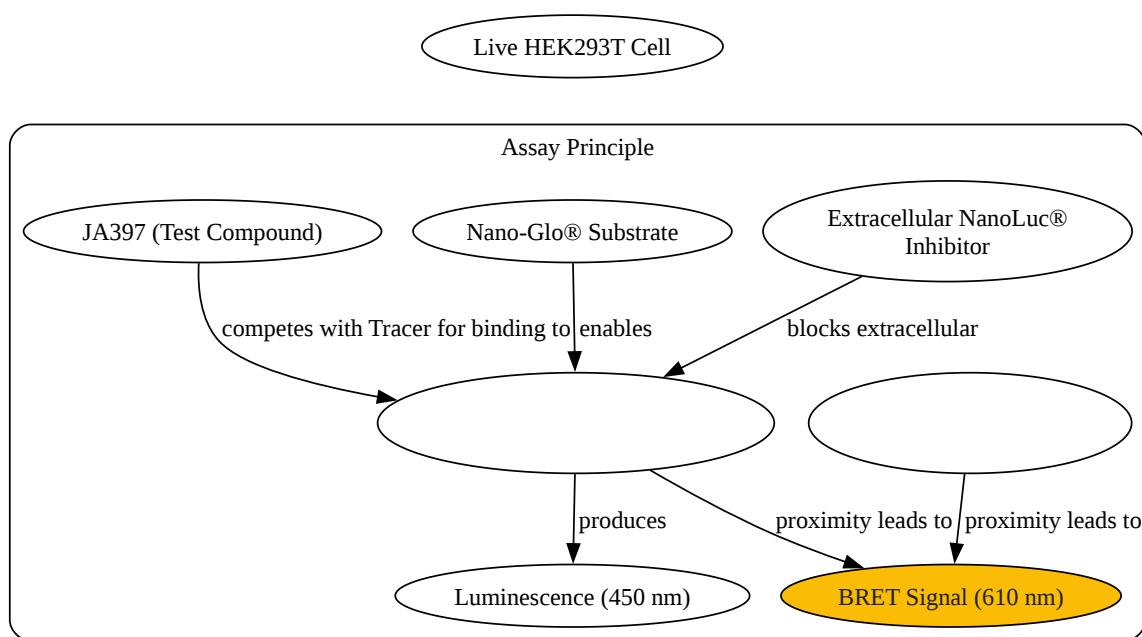
Data sourced from the Structural Genomics Consortium.[1]

## Experimental Protocols

This section provides a detailed methodology for performing the NanoBRET™ Target Engagement assay with **JA397** and the TAIRE family kinases.

## Logical Relationship of Assay Components

The NanoBRET™ Target Engagement assay relies on the interaction of several key components to generate a signal that is proportional to compound engagement.



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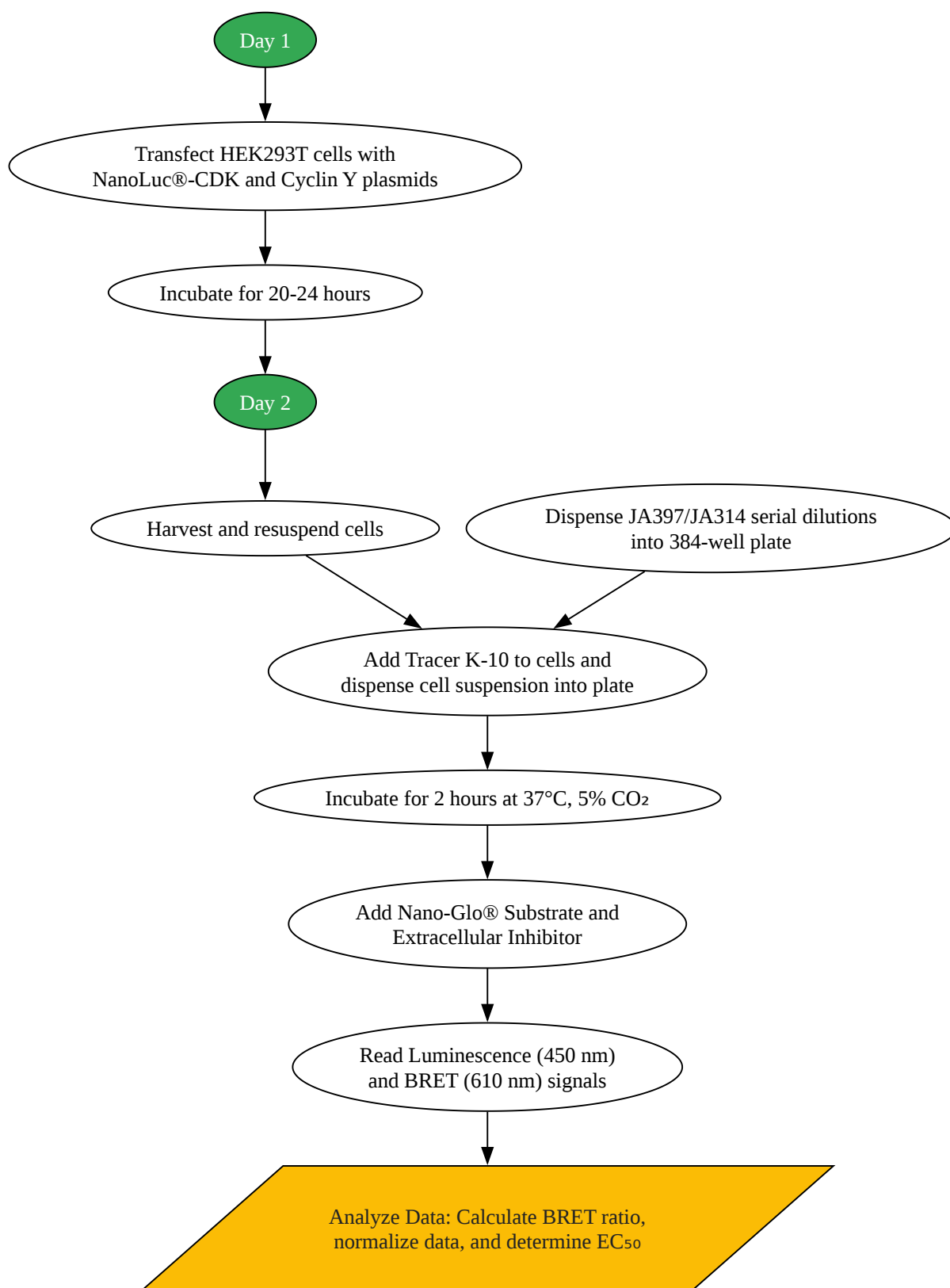
Figure 2: Logical Relationship of NanoBRET™ Assay Components. This diagram outlines the interplay between the essential components of the NanoBRET™ Target Engagement assay.

## Materials and Reagents

- Cell Line: HEK293T cells (ATCC, CRL-3216)
- Culture Medium: DMEM (Gibco, 41966-029) supplemented with 10% FBS (Gibco, A4766801) and 1% Penicillin-Streptomycin (Gibco, 15140-122)
- Transfection Reagent: FuGENE® HD (Promega, E2311)
- Plasmids:
  - NanoLuc®-CDK fusion vectors (e.g., pNLF1-CDK14, pNLF1-CDK15, etc.)
  - Cyclin Y expression vector. For TAIRE family kinases, co-expression with Cyclin Y is recommended to ensure proper kinase activation.[\[1\]](#)[\[4\]](#)[\[8\]](#)
  - Transfection Carrier DNA (Promega, E4881)
- Assay Reagents:
  - Opti-MEM™ I Reduced Serum Medium (Gibco, 31985062)
  - NanoBRET™ Kinase Tracer K-10 (Promega, N2630)
  - Nano-Glo® Substrate (Promega, N1110)
  - Extracellular NanoLuc® Inhibitor (Promega)
  - **JA397** and JA314 (provided by SGC or synthesized)
- Assay Plates: 384-well, white, flat-bottom plates (e.g., Greiner 781207)
- Instrumentation:

- Luminometer with 450 nm and 610 nm emission filters (e.g., GloMax® Discover)
- Acoustic dispenser (e.g., Echo 550) for compound dispensing (optional)

## Experimental Workflow



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Figure 3: Experimental Workflow for the **JA397** NanoBRET™ Assay. This flowchart outlines the key steps and timeline for performing the NanoBRET™ Target Engagement assay.

## Step-by-Step Protocol

### Day 1: Cell Transfection

- Cell Seeding: Seed HEK293T cells in a suitable culture flask to reach 70-90% confluency on the day of transfection.
- Prepare Transfection Complex:
  - In a sterile tube, dilute the NanoLuc®-CDK fusion plasmid and the Cyclin Y expression plasmid with Transfection Carrier DNA in Opti-MEM™. A recommended ratio is 1:10 (target plasmid:carrier DNA).
  - Add FuGENE® HD Transfection Reagent at a 1:3 ratio (DNA:Reagent) and mix gently.
  - Incubate the mixture for 15-20 minutes at room temperature to allow for complex formation.
- Transfect Cells: Add the transfection complex to the HEK293T cells and incubate for 20-24 hours at 37°C with 5% CO<sub>2</sub>.

### Day 2: Assay Performance

- Compound Preparation: Prepare serial dilutions of **JA397** and JA314 in DMSO. A typical concentration range would be from 100 µM down to picomolar concentrations.
- Dispense Compounds: Dispense the compound dilutions into the 384-well assay plate. Include "no compound" (DMSO only) controls for 0% inhibition and a high concentration of a known binder (if available) or no tracer for 100% inhibition.
- Cell Harvesting:
  - Gently detach the transfected cells using trypsin.
  - Resuspend the cells in DMEM with 10% FBS to inactivate the trypsin.



- Centrifuge the cells and resuspend the pellet in Opti-MEM™ at a concentration of  $2 \times 10^5$  cells/mL.
- Tracer Preparation and Addition:
  - Prepare the NanoBRET™ Tracer K-10 working solution in Opti-MEM™. The optimal concentration should be determined empirically for each kinase, but a starting point is the tracer's EC50 value.
  - Add the tracer solution to the cell suspension.
- Cell Dispensing: Dispense the cell/tracer mixture into the assay plate containing the pre-dispensed compounds.
- Equilibration: Incubate the plate for 2 hours at 37°C with 5% CO<sub>2</sub>.
- Substrate Addition:
  - Prepare the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution in Opti-MEM™ according to the manufacturer's instructions.
  - Add the substrate solution to all wells of the assay plate.
- Signal Measurement: Immediately read the plate on a luminometer, measuring both the donor emission at 450 nm and the acceptor emission at 610 nm.

## Data Analysis

- Calculate BRET Ratio: For each well, calculate the raw BRET ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm).
- Background Correction (Optional): Subtract the BRET ratio of the "no tracer" control wells from all other BRET ratio values.
- Normalization:
  - The "no compound" (DMSO only) wells represent 0% inhibition.

- The "no tracer" or a saturating concentration of a known inhibitor represents 100% inhibition.
- Normalize the data by expressing the BRET ratios as a percentage of inhibition.
- Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response (variable slope) equation to determine the EC50 value. This can be done using software such as GraphPad Prism.

## Conclusion

The NanoBRET™ Target Engagement assay provides a robust and quantitative method for characterizing the interaction of inhibitors with their target kinases in a live-cell context. The protocol outlined in these application notes, in conjunction with the provided quantitative data for **JA397**, offers a comprehensive guide for researchers studying the TAIRE family of kinases. This approach can be instrumental in validating the cellular potency of **JA397**, elucidating its mechanism of action, and guiding the development of future selective kinase inhibitors.

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## References

- 1. tandfonline.com [tandfonline.com]
- 2. Cyclin Y phosphorylation- and 14-3-3-binding-dependent activation of PCTAIRE-1/CDK16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cyclin-Dependent Kinase 16/PCTAIRE Kinase 1 Is Activated by Cyclin Y and Is Essential for Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK16: Gene Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 6. CDK14 Contributes to Reactive Gliosis via Interaction with Cyclin Y in Rat Model of Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]
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